
Hydroxy((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')oxomolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum is a complex compound that features molybdenum as its central metal atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’‘)oxomolybdenum typically involves the reaction of molybdenum precursors with 2,2’,2’‘-nitrilotris(ethanol) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The molybdenum precursor, often molybdenum trioxide or ammonium molybdate, is dissolved in a suitable solvent, and 2,2’,2’'-nitrilotris(ethanol) is added slowly with constant stirring. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the molybdenum center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield molybdenum(VI) complexes, while reduction reactions may produce molybdenum(IV) or molybdenum(II) species.
Aplicaciones Científicas De Investigación
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and reduction processes.
Biology: The compound’s potential as an enzyme mimic is being explored, particularly in the context of molybdenum-containing enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of advanced materials, such as coatings and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can interact with molecular targets through redox reactions, where the molybdenum center undergoes changes in oxidation state. These interactions can influence various biochemical pathways and processes, making the compound useful in both catalytic and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,2’'-nitrilotris((E)-1-(2-hydroxyphenyl)-N-ethylmethanimine)manganese(III): This compound features manganese as the central metal atom and has similar coordination chemistry.
Mercury, (aminophenyl)hydroxy-, compd. with 2,2’,2’'-nitrilotris(ethanol): This compound involves mercury and has different applications and properties.
Uniqueness
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum is unique due to its specific coordination environment and the presence of molybdenum, which imparts distinct redox properties and catalytic activity
Propiedades
Número CAS |
19663-15-1 |
|---|---|
Fórmula molecular |
C6H13MoNO5 |
Peso molecular |
275.12 g/mol |
Nombre IUPAC |
2-[bis(2-oxidoethyl)amino]ethanolate;oxomolybdenum(4+);hydroxide |
InChI |
InChI=1S/C6H12NO3.Mo.H2O.O/c8-4-1-7(2-5-9)3-6-10;;;/h1-6H2;;1H2;/q-3;+4;;/p-1 |
Clave InChI |
WSELHWQTASTGFR-UHFFFAOYSA-M |
SMILES canónico |
C(C[O-])N(CC[O-])CC[O-].[OH-].O=[Mo+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



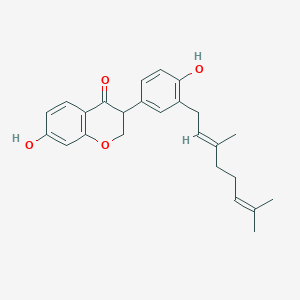

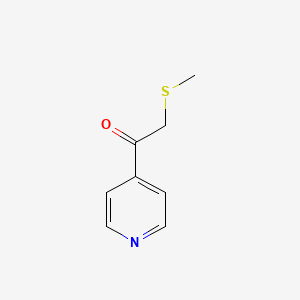
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
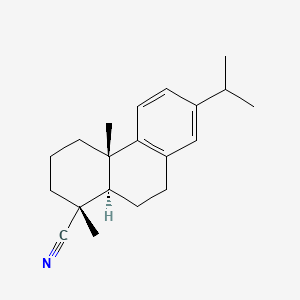
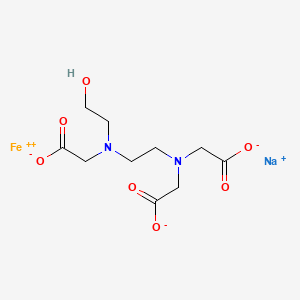
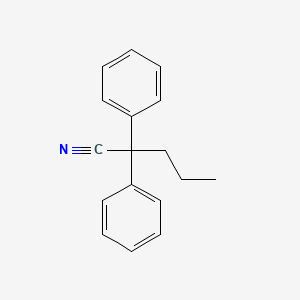
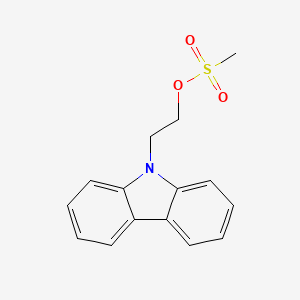
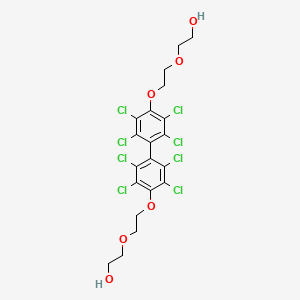
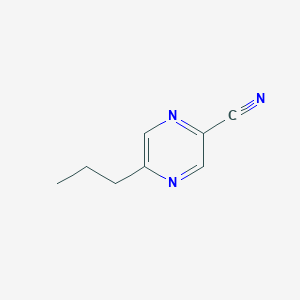
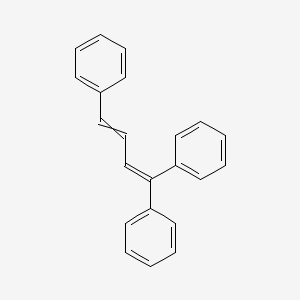
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
